molecular formula C10H11BrO4 B2461665 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone CAS No. 18064-88-5

2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone

Cat. No. B2461665
CAS RN: 18064-88-5
M. Wt: 275.098
InChI Key: PVQORRKQECTEGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct synthesis method available for 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone, similar compounds have been synthesized through bromination reactions . For instance, bromination of 2-hydroxy-4-nitroacetophenone in refluxing acetic acid has been used to synthesize related compounds .

Scientific Research Applications

Synthetic Technology Improvement

2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone's synthesis involves brominating 1-(4-hydroxyphenyl)ethanone using Br2, achieving a yield of 64.7% and a purity of 90.2%. This compound serves as a key intermediate in the synthesis of Synephrine (Li Yu-feng, 2013).

Electrophilic Bromination

The selective α-monobromination of various alkylaryl ketones, including derivatives similar to 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone, using ionic liquids, demonstrates its potential in regioselective bromination processes (W. Ying, 2011).

Metabolic Studies

While not directly relevant to the specific compound , studies on the metabolism of similar brominated compounds in rats provide insights into possible metabolic pathways and transformations that might be applicable to 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone (T. Kanamori et al., 2002).

Pyrolysis Products

Research on the pyrolysis of similar brominated compounds can inform about the stability and degradation products of 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone under high-temperature conditions (Kelly B Texter et al., 2018).

Laccase-Mediated Degradation

Studies on the laccase-mediated degradation of phenolic lignin substructure model compounds, including those similar to 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone, are relevant for understanding its potential biodegradation pathways (S. Kawai et al., 1988).

Chemical Protective Group

Research on the synthesis of similar bromo-alkylaryl ketones indicates the potential of 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone as an effective chemical protective group in organic synthesis (Li Hong-xia, 2007).

Bioevaluation in Nematicidal Activity

The bioevaluation of compounds structurally related to 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone against root-knot nematode demonstrates its potential application in agricultural pest control (Sumona Kumari et al., 2014).

Photophysical Investigation

Studies on compounds with similar structural features, focusing on their photophysical properties like fluorescence quantum yield and dipole moments, can inform on the potential use of 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone in material sciences or as a probe in analytical chemistry (A. Asiri et al., 2017).

properties

IUPAC Name

2-bromo-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4,12H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQORRKQECTEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone

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